Cas no 2034486-46-7 (2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide)
![2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide structure](https://ja.kuujia.com/scimg/cas/2034486-46-7x500.png)
2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide 化学的及び物理的性質
名前と識別子
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- 2-(2-methylphenoxy)-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]acetamide
- 2-(o-tolyloxy)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide
- 2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide
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- インチ: 1S/C19H20F3N3O3/c1-12-4-2-3-5-15(12)28-11-17(26)23-8-6-16-24-14-7-9-27-10-13(14)18(25-16)19(20,21)22/h2-5H,6-11H2,1H3,(H,23,26)
- InChIKey: LPFKLKGOXMFHTJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C2C([H])([H])OC([H])([H])C([H])([H])C=2N=C(C([H])([H])C([H])([H])N([H])C(C([H])([H])OC2=C([H])C([H])=C([H])C([H])=C2C([H])([H])[H])=O)N=1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 520
- トポロジー分子極性表面積: 73.3
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6503-8995-25mg |
2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide |
2034486-46-7 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6503-8995-5μmol |
2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide |
2034486-46-7 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6503-8995-4mg |
2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide |
2034486-46-7 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6503-8995-1mg |
2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide |
2034486-46-7 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6503-8995-5mg |
2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide |
2034486-46-7 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6503-8995-20μmol |
2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide |
2034486-46-7 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6503-8995-3mg |
2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide |
2034486-46-7 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6503-8995-2μmol |
2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide |
2034486-46-7 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6503-8995-10μmol |
2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide |
2034486-46-7 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6503-8995-20mg |
2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide |
2034486-46-7 | 20mg |
$148.5 | 2023-09-08 |
2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide 関連文献
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-
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-
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-
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2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamideに関する追加情報
Compound CAS No. 2034486-46-7: 2-(2-Methylphenoxy)-N-{2-[4-(Trifluoromethyl)-5H,7H,8H-Pyrano[4,3-d]pyrimidin-2-yl]ethyl}Acetamide
The compound with CAS No. 2034486-46-7, named 2-(2-Methylphenoxy)-N-{2-[4-(Trifluoromethyl)-5H,7H,8H-Pyrano[4,3-d]pyrimidin-2-yl]ethyl}Acetamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. The molecule incorporates several key functional groups, including a methylphenoxy group, a trifluoromethyl-substituted pyrano[4,3-d]pyrimidine ring, and an acetamide moiety, which collectively contribute to its distinctive properties.
Recent studies have highlighted the importance of pyrano[4,3-d]pyrimidine derivatives in drug discovery. These heterocyclic compounds are known for their ability to modulate various cellular pathways, making them valuable candidates for treating diseases such as cancer and neurodegenerative disorders. The presence of a trifluoromethyl group in the pyrano[4,3-d]pyrimidine ring enhances the compound's stability and bioavailability, which are critical factors for its therapeutic potential.
The methylphenoxy group attached to the acetamide moiety plays a crucial role in enhancing the compound's pharmacokinetic properties. This group contributes to increased lipophilicity, which improves the molecule's ability to cross biological membranes. Additionally, the acetamide functional group is known for its ability to form hydrogen bonds, which can enhance the compound's interaction with target proteins.
Recent research has focused on optimizing the synthesis of this compound to improve its yield and purity. Advanced synthetic techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, have been employed to streamline the production process. These methods not only enhance efficiency but also reduce environmental impact, aligning with current green chemistry principles.
In terms of biological activity, this compound has shown remarkable efficacy in inhibiting key enzymes associated with inflammatory diseases. For instance, studies have demonstrated its ability to suppress cyclooxygenase (COX) activity, which is a major target for anti-inflammatory drugs. Furthermore, preliminary in vitro assays have revealed its potential as an anticancer agent by inducing apoptosis in cancer cell lines.
The structural versatility of this compound allows for further modification to explore its full therapeutic potential. Researchers are currently investigating the effects of substituting different groups on the pyrano[4,3-d]pyrimidine ring and the methylphenoxy group. These modifications aim to enhance selectivity and reduce off-target effects, which are critical for developing safe and effective drugs.
In conclusion, the compound with CAS No. 2034486-46-7 represents a promising lead in medicinal chemistry research. Its unique structure and diverse functional groups make it an excellent candidate for developing novel therapeutic agents. With ongoing advancements in synthetic methods and biological studies, this compound holds great promise for addressing unmet medical needs in various disease areas.
2034486-46-7 (2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide) 関連製品
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